
4-Octyl-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyl-N,N-diphenylaniline is an organic compound with the molecular formula C26H31N. It is a derivative of diphenylamine, where the nitrogen atom is bonded to an octyl group and two phenyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-N,N-diphenylaniline typically involves the alkylation of diphenylamine with an octyl halide. One common method is the reaction of diphenylamine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Octyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinone imines.
Reduction: Parent amine (diphenylamine).
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Octyl-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 4-Octyl-N,N-diphenylaniline involves its interaction with molecular targets through its amine and phenyl groups. It can participate in electron transfer reactions, forming radical cations that can further react with other molecules. These interactions are crucial in its applications in organic electronics, where it acts as a charge transport material .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-N,N-diphenylaniline
- 4-Iodo-N,N-diphenylaniline
- Tris(4-methylphenyl)amine
- Tris(4-bromophenyl)amine
Uniqueness
4-Octyl-N,N-diphenylaniline is unique due to the presence of the octyl group, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics, where solubility and charge transport are critical factors .
Propiedades
Número CAS |
850354-75-5 |
|---|---|
Fórmula molecular |
C26H31N |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
4-octyl-N,N-diphenylaniline |
InChI |
InChI=1S/C26H31N/c1-2-3-4-5-6-9-14-23-19-21-26(22-20-23)27(24-15-10-7-11-16-24)25-17-12-8-13-18-25/h7-8,10-13,15-22H,2-6,9,14H2,1H3 |
Clave InChI |
FLEUUZRRKOYSFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


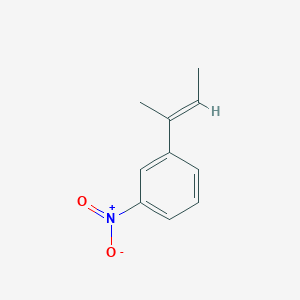
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

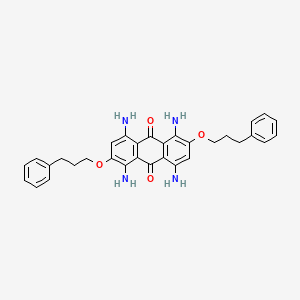
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
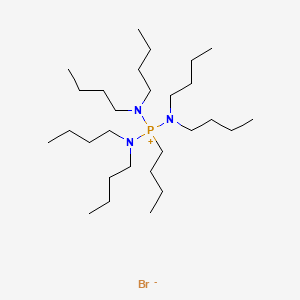
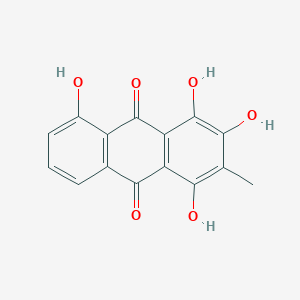
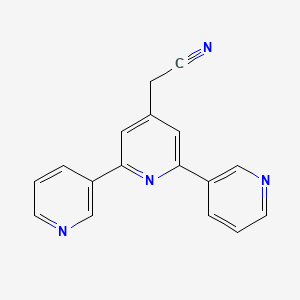
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)




